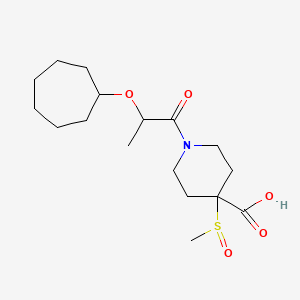![molecular formula C16H17F2N3O2S B7439560 3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide](/img/structure/B7439560.png)
3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide is a compound that has been synthesized for its potential use in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide involves binding to specific targets in the body. This binding can lead to changes in enzyme activity or receptor signaling, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These effects include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of specific receptors. These effects make this compound a valuable tool for studying these targets and their associated pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide in lab experiments include its specificity for certain targets, its unique biochemical and physiological effects, and its potential use in disease treatment. However, there are limitations to its use, including the specialized equipment and expertise required for its synthesis and the potential for off-target effects.
Direcciones Futuras
There are many potential future directions for the study of 3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide. These include further exploration of its biochemical and physiological effects, the identification of new targets for this compound, and the development of new synthetic methods for its production. Additionally, this compound may have potential in the treatment of specific diseases, and further research in this area is warranted.
In conclusion, this compound is a valuable compound for scientific research. Its unique biochemical and physiological effects make it a promising candidate for further study, and its potential applications in disease treatment warrant further exploration. While there are limitations to its use, the potential benefits of this compound make it a valuable tool for researchers in a variety of fields.
Métodos De Síntesis
The synthesis of 3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide involves several steps. First, the starting materials are combined and reacted under specific conditions to form an intermediate compound. This intermediate is then further reacted to form the final product. The synthesis of this compound requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
The potential applications of 3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide in scientific research are vast. This compound has been shown to have activity against specific enzymes and receptors, making it a valuable tool for studying these targets. Additionally, this compound has been shown to have potential in the treatment of certain diseases.
Propiedades
IUPAC Name |
3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2S/c17-10-3-1-4-11(18)13(10)12-7-24-15(20-12)21-14(22)16(8-19)5-2-6-23-9-16/h1,3-4,7H,2,5-6,8-9,19H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZJBSHJJHWYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CN)C(=O)NC2=NC(=CS2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7439478.png)
![2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol](/img/structure/B7439488.png)
![isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7439499.png)
![1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol](/img/structure/B7439501.png)
![5-methyl-N-[2-[methyl(propyl)amino]phenyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7439506.png)
![3-cyclopropyl-1-ethyl-N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7439507.png)
![N-[3-(4-fluorophenyl)cyclobutyl]-4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7439511.png)

![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B7439519.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)
![N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetamide](/img/structure/B7439536.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)